7-Bromo-1-Chloroisoquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

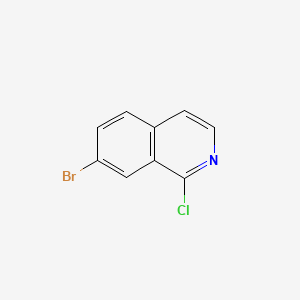

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSWWSIVPWVJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424693 | |

| Record name | 7-Bromo-1-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-51-3 | |

| Record name | 7-Bromo-1-Chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Versatile Scaffold for Bioactive Compounds

The isoquinoline (B145761) core is a recognized privileged scaffold in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. nih.gov The presence of bromo and chloro substituents at the 7 and 1 positions, respectively, provides reactive handles for further chemical modifications, making 7-bromo-1-chloroisoquinoline a valuable intermediate in the synthesis of diverse bioactive compounds. tandfonline.comsmolecule.com Its utility lies in its ability to be elaborated into a range of substituted isoquinolines, which have been investigated for various biological activities. nih.govtandfonline.com

In the quest for new drug candidates, the creation of combinatorial libraries—large collections of diverse but structurally related compounds—is a key strategy. This compound has been employed as a key intermediate in the synthesis of novel scaffolds for such libraries. tandfonline.com For instance, it was a crucial starting material in the development of a synthetic protocol for 1-amino-7-(piperidin-4-yl)isoquinoline, a compound sought after for building combinatorial libraries with high medicinal relevance. tandfonline.com The synthesis involved treating this compound with n-butyllithium followed by a reaction with N-benzylpiperidone. tandfonline.com This highlights the adaptability of the this compound core for generating structurally complex molecules suitable for high-throughput screening.

Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. Research has shown that 7-substituted 1-aminoisoquinolines can be potent inhibitors of Factor Xa. tandfonline.com Specifically, the incorporation of a 1-aminoisoquinol-7-yl moiety into a series of compounds resulted in the most potent Factor Xa inhibitors in that series. tandfonline.com This suggests that the this compound scaffold can be functionalized to produce compounds with significant antithrombotic potential.

Protozoan parasites are responsible for a range of devastating diseases, including Human African Trypanosomiasis (HAT), Chagas disease, and leishmaniasis. acs.org There is an urgent need for new and effective treatments for these conditions. This compound has emerged as a valuable scaffold in the development of compounds with activity against these parasites. acs.org

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, also known as sleeping sickness. researchgate.net Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against the growth of this parasite. acs.org In a cross-screening campaign, various quinoline (B57606) and isoquinoline-based compounds were evaluated, and it was noted that 7-substituted quinolines and 6-substituted isoquinolines (which share a similar regiochemistry to 7-substituted isoquinolines) appeared to be optimal for anti-T. brucei activity. acs.org

Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in Latin America. nih.govbjid.org.br Research into new therapeutic agents has included the exploration of isoquinoline-based compounds. Derivatives of this compound have been investigated for their potential to inhibit the growth of T. cruzi. acs.org One study reported a potent anti-T. cruzi agent with an EC50 of 1.26 µM, highlighting the potential of this chemical class in the study of Chagas disease. medchemexpress.com

Cutaneous leishmaniasis is a skin infection caused by the parasite Leishmania major. acs.org The search for new treatments has led to the investigation of various chemical scaffolds, including those derived from this compound. acs.org In a screening of compounds, several morpholinosulfonamide compounds derived from related scaffolds showed activity against L. major promastigotes, with some exhibiting submicromolar inhibitory concentrations. acs.org This indicates the potential for developing effective anti-leishmanial agents based on the isoquinoline framework.

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1 Chloroisoquinoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com In the case of 7-bromo-1-chloroisoquinoline, the presence of two different halogen atoms at positions 1 and 7 offers opportunities for selective substitution, governed by the electronic properties of the isoquinoline (B145761) ring and the nature of the leaving groups. organicchemistrytutor.com

Reactivity at the Chlorine Atom

The chlorine atom at the C1 position of the isoquinoline ring is activated towards nucleophilic attack. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the heterocyclic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. organicchemistrytutor.com Consequently, the chlorine atom can be displaced by a variety of nucleophiles. smolecule.com

For instance, in the synthesis of a B-Raf kinase inhibitor, the chlorine at the C1 position of a related isoquinoline derivative is displaced by an amine nucleophile in the final step of the synthesis. researchgate.net This highlights the utility of the C1-chloro group as a reactive handle for introducing nitrogen-based functionalities.

Reactivity at the Bromine Atom

The bromine atom at the C7 position is generally less reactive towards traditional nucleophilic aromatic substitution compared to the chlorine at C1. smolecule.com This is because the C7 position is not as electronically activated by the ring nitrogen. However, its reactivity can be harnessed in other types of transformations, particularly in metal-catalyzed reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its two distinct halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. nih.gov The differential reactivity of the C-Cl and C-Br bonds in this compound allows for selective and sequential couplings. The C-Br bond is typically more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. beilstein-journals.org

This selectivity enables the initial coupling to occur at the C7 position, leaving the C1-chloro group intact for subsequent functionalization. For example, a Suzuki-Miyaura coupling could be performed to introduce an aryl or heteroaryl group at the C7 position, followed by a second coupling or a nucleophilic substitution at the C1 position to build molecular complexity. researchgate.net The development of specialized palladium precatalysts and ligands has further expanded the scope and efficiency of these reactions, allowing for the coupling of even sterically demanding substrates. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Isoquinolines This table is illustrative and provides examples of reaction types applicable to this compound.

| Coupling Reaction | Catalyst/Ligand | Reactant | Position of Reaction | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | C7 (Br) | 7-Aryl-1-chloroisoquinoline |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | C7 (Br) | 7-Alkynyl-1-chloroisoquinoline |

| Negishi | Pd(0) catalyst | Organozinc reagent | C7 (Br) | 7-Alkyl/Aryl-1-chloroisoquinoline |

| Buchwald-Hartwig | Pd catalyst/Buchwald ligand | Amine | C1 (Cl) | 1-Amino-7-bromoisoquinoline |

Manganese-Catalyzed Cross-Coupling Reactions

While palladium catalysis is well-established, there is growing interest in using more earth-abundant and less toxic metals like manganese. princeton.edu Manganese-catalyzed cross-coupling reactions, particularly with organomagnesium (Grignard) reagents, have shown promise. organic-chemistry.org These reactions can offer different reactivity patterns and are often more cost-effective. princeton.edu

Mechanistic studies suggest that some manganese-catalyzed couplings may proceed through a radical pathway (Sʀɴ1 mechanism). core.ac.uk However, it has also been noted that trace amounts of other metals could be the true catalytic species in some reported manganese-catalyzed reactions. core.ac.uk For this compound, manganese catalysis could potentially be used to couple alkyl or aryl Grignard reagents, although the specific application to this substrate requires further investigation. The reaction conditions would likely involve a manganese(II) salt, such as manganese chloride, and an appropriate solvent like THF. organic-chemistry.org

Derivatization for Combinatorial Library Synthesis

The orthogonal reactivity of the two halogen atoms in this compound makes it an ideal scaffold for the synthesis of combinatorial libraries. A library of diverse compounds can be rapidly generated by performing a series of reactions that selectively target one of the halogenated positions.

For example, starting with this compound, a Suzuki-Miyaura coupling can be performed at the C7 position with a variety of boronic acids. This initial diversification step would yield a set of 7-substituted-1-chloroisoquinolines. Each of these products can then be subjected to a second reaction, such as a Buchwald-Hartwig amination or another cross-coupling reaction at the C1 position, with a different set of building blocks. This two-step, divergent synthetic strategy allows for the exponential generation of a large library of compounds from a single starting material, which is highly valuable in drug discovery and materials science.

Introduction of Piperidin-4-yl Moieties

The this compound scaffold serves as a crucial intermediate for the synthesis of more complex molecules, such as 1-amino-7-(piperidin-4-yl)isoquinoline. tandfonline.com The introduction of the piperidin-4-yl group is achieved through a carefully controlled sequence involving a lithium-halogen exchange followed by nucleophilic addition.

In a typical procedure, this compound is treated with n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at extremely low temperatures (e.g., -78°C). tandfonline.com Under these conditions, the lithium-halogen exchange occurs selectively at the C7-Br bond, leaving the C1-Cl bond intact. tandfonline.com This selectivity is critical for the desired synthetic outcome. The resulting aryllithium species is a potent nucleophile.

This intermediate is then intercepted by an electrophile, such as 1-benzyl-4-piperidone. tandfonline.com The reaction temperature must be meticulously controlled (below -60°C) during the addition of the piperidone to prevent side reactions, like enolization and self-condensation of the ketone. tandfonline.com This reaction yields a tertiary alcohol, 1‐benzyl‐4‐(1‐chloro‐7‐isoquinolyl)‐4‐piperidinol, which can be further processed to obtain the desired piperidinyl-isoquinoline derivatives. tandfonline.com

Table 1: Reaction Conditions for Lithiation and Addition

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | This compound | tandfonline.com |

| Reagent | 1.6 M n-BuLi in hexane | tandfonline.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | tandfonline.com |

| Initial Temperature | -78°C | tandfonline.com |

| Electrophile | 1-Benzyl-4-piperidone | tandfonline.com |

| Addition Temp. | Maintained below -60°C | tandfonline.com |

Reaction Mechanisms

The reactivity and site selectivity of halogenated isoquinolines are governed by a combination of electronic and steric factors. Computational chemistry provides powerful tools to dissect these factors and predict reaction outcomes.

Insights from Density Functional Theory (DFT) Studies

While specific DFT studies focusing exclusively on this compound are not extensively documented in the provided sources, research on closely related analogues like 1-chloroisoquinoline (B32320) and other dihalo-isoquinolines offers significant insights. rsc.orgresearchgate.netvulcanchem.com DFT calculations are employed to understand molecular geometry, electronic structure, and reaction energy profiles. rsc.orgrsc.org

For 1-chloroisoquinoline, DFT studies at the B3LYP/6-31+G(d,p) level of theory have been used to analyze its molecular structure, vibrational spectra, and electronic properties. researchgate.net Such studies help in determining the distribution of electron density and identifying electrophilic/nucleophilic centers. The presence of the electronegative nitrogen atom and the chlorine substituent significantly influences the electronic landscape of the molecule. researchgate.netpressbooks.pub DFT studies on other dihalo-heterocycles, such as 4,7-dibromo-1-chloroisoquinoline, predict that the electron-withdrawing nature of the halogens lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates nucleophilic attack. vulcanchem.com

Furthermore, DFT has been instrumental in elucidating the mechanisms of transition metal-catalyzed reactions, like the Suzuki-Miyaura coupling. rsc.orgrsc.org Calculations can model the reaction energy profiles for different catalytic pathways, helping to understand why a reaction might proceed selectively at one halogen-substituted site over another. rsc.org These computational models often need to incorporate dispersion terms to accurately mirror experimental results. rsc.org

Advanced Spectroscopic Characterization and Computational Studies

Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) absorption spectroscopy is an instrumental method used to study the electronic transitions within a molecule. jagranjosh.com For 7-Bromo-1-Chloroisoquinoline, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict its UV-Vis absorption spectrum. These calculations can determine the vertical electronic excitations from the ground state to various excited states. researchgate.net

For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations have been used to identify the electronic transitions with the highest oscillator strengths, which correspond to the most intense absorption bands in the UV-Vis spectrum. dergipark.org.tr Similar computational studies on this compound would involve optimizing the ground state geometry and then performing TD-DFT calculations to obtain the excitation energies and oscillator strengths of the electronic transitions. These theoretical results can then be compared with experimental UV-Vis spectra to provide a comprehensive understanding of the electronic properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited-state properties of molecules, including electronic transitions. nih.govarxiv.org It is an extension of Density Functional Theory (DFT) that can describe the response of a system to a time-dependent perturbation, such as an electromagnetic field. arxiv.orgaps.org TD-DFT has become a popular tool for calculating absorption spectra of medium to large-sized molecules due to its balance of computational cost and accuracy. nih.govarxiv.org

In the context of this compound, TD-DFT calculations can be used to predict the energies and intensities of its electronic transitions. researchgate.net The process typically involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. researchgate.net For example, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT was used to calculate the electronic vertical transition excitations from the ground state (S₀) to several excited singlet states (S₁, S₂, S₃, etc.). dergipark.org.tr This analysis revealed that the transition to the S₂ state, corresponding to a HOMO to LUMO excitation, had a significant energy value. dergipark.org.tr Similar calculations for this compound would provide valuable insights into its photophysical properties.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand and predict the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic or acidic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides information about the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally indicates higher reactivity and easier electronic transitions. nih.gov FMO analysis is a valuable tool for examining various molecular properties, including light absorbance and optical behavior. nih.gov

For this compound, FMO analysis can be performed using computational methods to calculate the energies of the HOMO and LUMO. This information helps in understanding its electronic transition behavior and predicting its reactivity in chemical reactions. jagranjosh.com The distribution of the HOMO and LUMO electron densities across the molecule can also reveal the most probable sites for nucleophilic and electrophilic attack.

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; associated with nucleophilicity. youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy required for electronic excitation. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, typically using a color-coded scheme. nih.govresearchgate.net

Regions of negative electrostatic potential, usually colored red, indicate an excess of electron density and are susceptible to electrophilic attack. nih.govyoutube.com Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. nih.govyoutube.com Green areas represent regions of neutral or near-zero potential. nih.govresearchgate.net

MEP analysis is a valuable tool for understanding non-covalent interactions, such as hydrogen bonding, and for identifying the reactive sites of a molecule. researchgate.net For this compound, an MEP map would reveal the electron-rich and electron-poor regions, providing insights into its intermolecular interactions and chemical reactivity. For instance, in a study of 1-chloroisoquinoline (B32320), the MEP map was used to illustrate the charge density and reactive sites of the molecule. researchgate.net

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. nih.gov |

| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack. nih.gov |

| Green | Neutral | Region of intermediate potential. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of the bonding and electronic structure of a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds of a Lewis structure. wisc.edu

For this compound, NBO analysis can elucidate the nature of the bonding within the molecule and quantify the extent of charge delocalization. This information is crucial for understanding the molecule's stability, reactivity, and electronic properties. The analysis can identify the most significant hyperconjugative interactions, providing a deeper understanding of the electronic communication between different parts of the molecule.

Second-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. youtube.com These properties arise from the interaction of intense light with a material, leading to a non-linear response in the material's polarization. youtube.com The second-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response.

Computational chemistry provides powerful tools to predict and understand the NLO properties of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the hyperpolarizability of a compound, offering insights into its potential as an NLO material. nih.gov Studies on various substituted isoquinolines have shown that the nature and position of electron-donating and electron-withdrawing groups can significantly influence the NLO response. rsc.org For instance, the introduction of halogen atoms can modulate the electronic structure and, consequently, the hyperpolarizability. rsc.org

While specific experimental or computational studies on the second-order hyperpolarizability of this compound are not readily found in the literature, the investigation of its NLO properties would follow these established theoretical and experimental approaches.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for the separation, identification, and quantification of chemical compounds. While specific published methods for this compound are scarce, a certificate of analysis for a commercial sample indicates that High-Performance Liquid Chromatography (HPLC) is used to assess its purity. thermofisher.com

To illustrate the application of these techniques to a similar molecular structure, we can look at the detailed analysis of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a related halogenated heterocyclic compound. tsu.edunih.gov

HPLC (High-Performance Liquid Chromatography)

HPLC is a cornerstone of analytical chemistry, used to separate components of a mixture for identification and quantification. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).

For a compound like this compound, a reverse-phase HPLC method would likely be employed. An example of such a method used for the related compound CLBQ14 utilized a C18 column with a gradient elution system. nih.gov

Table 1: Illustrative HPLC Gradient for a Related Halogenated Quinoline (B57606) Derivative (CLBQ14)

| Time (minutes) | Solvent A (%) (0.2% Formic Acid in Water) | Solvent B (%) (0.2% Formic Acid in Acetonitrile) |

| Initial | 80 | 20 |

| 0.80 | 30 | 70 |

| 2.80 - 3.80 | 5 | 95 |

| 4.00 - 5.50 | 60 | 40 |

| This data is for the related compound 7-bromo-5-chloroquinolin-8-ol (CLBQ14) and serves as an example of a potential HPLC method. nih.gov |

LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying compounds in complex mixtures.

In the analysis of the related compound CLBQ14, a triple quadrupole mass spectrometer was used in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity. nih.gov The precursor ion ([M+H]⁺) and a specific product ion are monitored.

Table 2: Exemplary LC-MS/MS Parameters for a Related Compound (CLBQ14)

| Parameter | Value |

| Compound | 7-bromo-5-chloroquinolin-8-ol (CLBQ14) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]⁺) | m/z 257.919 |

| Product Ion | m/z 151.005 |

| Retention Time | 1.31 minutes |

| This data is for the related compound 7-bromo-5-chloroquinolin-8-ol (CLBQ14) and is presented for illustrative purposes. nih.gov |

Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 240.9294 Da. uni.lu

UPLC (Ultra-Performance Liquid Chromatography)

UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. A validated UPLC-MS/MS method was developed for the quantification of CLBQ14 in biological matrices. nih.gov This demonstrates the suitability of UPLC for the analysis of halogenated quinoline and isoquinoline (B145761) derivatives.

The UPLC system for CLBQ14 analysis employed a C18 column and a binary solvent system with a gradient elution, similar to the HPLC method but with operating pressures and flow rates optimized for the smaller particle size. nih.gov

The Role of this compound in Medicinal Chemistry

This compound is a halogenated isoquinoline derivative that has garnered attention in the field of medicinal chemistry. Its structure serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. This article explores the specific roles of this compound as a synthetic scaffold, particularly in the development of novel combinatorial libraries, Factor Xa inhibitors, and agents targeting protozoan parasites.

Applications in Medicinal Chemistry

Role as a Synthetic Scaffold for Bioactive Compounds

Protozoan Parasite Growth Inhibitors

Activity against Plasmodium falciparum (malaria)

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, largely due to the emergence of drug-resistant strains. ipinnovative.com This has spurred the search for new antimalarial agents with novel mechanisms of action. e-century.us Isoquinoline (B145761) alkaloids, such as quinine, have a long history in the treatment of malaria. ipinnovative.com

Derivatives of isoquinoline have shown promise as antimalarial agents. For instance, some isoquinoline thiosemicarbazones have been shown to be inactive as antimalarials, with IC50 values greater than 10-5 M against P. falciparum. semanticscholar.org However, the introduction of different functional groups can significantly impact activity. While specific studies focusing solely on the antimalarial activity of 7-Bromo-1-Chloroisoquinoline are not extensively detailed in the provided context, the broader class of halogenated quinolines and isoquinolines has been a focal point of antimalarial drug development. nih.govnih.gov The presence of halogens can influence the compound's lipophilicity and electronic properties, which in turn can affect its ability to cross cell membranes and interact with parasitic targets. For example, 7-chloroquinoline-triazole conjugates have demonstrated efficacy in eradicating parasite growth in murine malaria models. nih.gov Further research is needed to specifically elucidate the antiplasmodial potential of this compound and its derivatives.

Inhibitors of Detoxifying Enzymes (e.g., Brassinin)

Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. mdpi.com Some pathogens, however, have evolved enzymes to detoxify these compounds, thus compromising the plant's defense mechanisms. mdpi.com One such example is the detoxification of brassinin (B1667508), a phytoalexin found in cruciferous plants, by the fungal enzyme brassinin oxidase. mdpi.com Inhibition of this enzyme could enhance the plant's natural resistance to pathogens. mdpi.com

In the search for inhibitors of brassinin oxidase, a variety of substituted quinolines and isoquinolines have been synthesized and evaluated. mdpi.com While the direct inhibitory activity of this compound on brassinin oxidase is not specified, the synthesis of related compounds, such as 7-Bromo-1-(2-thiazolyl)isoquinoline, has been reported in this context. mdpi.commdpi-res.com This suggests the utility of the 7-bromo-isoquinoline scaffold as a starting point for developing such enzyme inhibitors. The study of these inhibitors helps in understanding the structure-activity relationships that govern their interaction with the enzyme's active site. mdpi.com

D3 Receptor Preferring Agonists

Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are crucial targets for the treatment of neurological and psychiatric disorders, including Parkinson's disease. mdpi.commichaeljfox.org While D2 receptor agonists have been the mainstay of treatment, they are often associated with side effects. mdpi.com This has led to a growing interest in developing D3 receptor-preferring agonists, which may offer a better therapeutic profile. michaeljfox.orgresearchgate.net

The tetrahydroisoquinoline ring system is a key pharmacophore in many dopamine receptor ligands. google.com Research has shown that derivatives of tetrahydroisoquinoline can exhibit high affinity for the D3 receptor. google.com

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease. researchgate.net Therefore, therapies that not only manage symptoms but also offer neuroprotection are highly sought after. Several studies have suggested that D3 receptor-preferring agonists may have neuroprotective effects. researchgate.netrsc.org In animal models of Parkinson's disease, D3 receptor-preferring agonists have been shown to protect dopaminergic neurons from neurotoxin-induced cell death. researchgate.netnih.gov These agonists are thought to exert their neuroprotective effects through various mechanisms, including the production of neurotrophic factors and the modulation of intracellular signaling pathways. researchgate.netmdpi.com

While direct evidence for the neuroprotective effects of this compound is not available, its role as a precursor for more complex D3 receptor ligands is plausible. The synthesis of various substituted isoquinolines is a critical step in exploring their potential as neuroprotective agents. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the isoquinoline core. rsc.orgnih.gov Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds for their intended biological targets.

The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the isoquinoline ring can significantly influence the compound's physicochemical properties and biological activity. Halogen substituents can alter the lipophilicity, electronic distribution, and conformation of the molecule, thereby affecting its binding affinity to receptors and enzymes. vulcanchem.com

For instance, in the context of anticancer activity, the presence of electron-withdrawing groups like bromine and chlorine at positions 1 and 7 of the isoquinoline ring has been correlated with increased potency. In the case of dopamine receptor ligands, substitutions on the isoquinoline ring can modulate the affinity and selectivity for D2 and D3 receptors. researchgate.net Specifically, bromo-substitution on certain scaffolds has been shown to lead to β-arrestin-biased antagonism at D1 and D2 receptors. nih.gov

The synthesis of this compound provides a valuable platform for SAR studies. By systematically modifying the substituents at various positions and evaluating the resulting biological activities, researchers can gain insights into the key structural features required for a desired pharmacological effect. whiterose.ac.uk

Pharmacokinetics and Pharmacodynamics Considerations

The development of any new drug candidate requires a thorough understanding of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For isoquinoline-based compounds, these properties are heavily influenced by the substitution pattern.

The presence of halogens in this compound is expected to increase its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown and potential off-target effects.

The pharmacodynamics of this compound-derived compounds are determined by their interaction with their specific biological targets. For example, in the context of D3 receptor agonists, the binding affinity, intrinsic activity (full agonist, partial agonist, or antagonist), and functional selectivity are key pharmacodynamic parameters. nih.gov The structural features of the isoquinoline core and its substituents dictate these parameters. nih.gov Understanding these relationships is crucial for designing drugs with the desired therapeutic effects and minimal side effects. mdpi.commichaeljfox.org

Referenced Compounds

| Compound Name |

| This compound |

| 7-Bromo-1-(2-thiazolyl)isoquinoline |

| Brassinin |

| Quinine |

| 7-chloroquinoline |

Data Tables

Table 1: Antimalarial Activity of Isoquinoline Thiosemicarbazones against P. falciparum

| Compound | IC50 (M) |

| Isoquinoline thiosemicarbazones 1 and 2 | > 10-5 |

Source: semanticscholar.org

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| Melting Point | 121-126 °C |

| Appearance | Solid |

Source: sigmaaldrich.comthermofisher.com

Coordination Chemistry and Material Science Applications

Ligand in Coordination Chemistry

The nitrogen atom of the isoquinoline (B145761) ring possesses a lone pair of electrons, making it a potential coordination site for metal ions, thus allowing it to function as a ligand. The electronic properties of the isoquinoline ring can be tuned by the presence of substituents. In the case of 7-Bromo-1-chloroisoquinoline, the electron-withdrawing nature of the bromine and chlorine atoms is expected to influence its coordination properties.

Despite this potential, there is a lack of published studies detailing the synthesis and characterization of coordination complexes specifically using this compound as a ligand. Research in this area appears to be limited or not publicly disclosed. One doctoral thesis noted an attempt to use this compound in a synthetic reaction, which was unsuccessful, suggesting that the compound's reactivity may be a limiting factor in some contexts. whiterose.ac.uk

The development of new materials where this compound itself acts as a material with inherent ligand properties is not described in the current body of scientific literature. While the broader class of isoquinolines has been investigated for the creation of such materials, specific data for this compound is absent.

Potential in Catalysis

There is no available research indicating that this compound has been investigated for its potential in catalytic applications. Its role in the scientific literature is consistently that of a reactant or building block in syntheses that are themselves catalyzed by other agents, such as transition metals.

Potential in Sensing Applications

The general class of isoquinoline derivatives has been explored for the development of chemical sensors, often by incorporating them into larger fluorescent dye molecules. However, there are no specific studies that demonstrate the use of this compound in sensing applications. Computational modeling of a related compound, 4,8-dibromo-1-chloroisoquinoline, has suggested that the electronic properties imparted by the halogen atoms could be conducive to interactions with surfaces like graphene, hinting at potential sensor applications, but this remains theoretical and does not directly apply to this compound.

Potential in Optoelectronic Devices

The isoquinoline framework is a component of some organic molecules investigated for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and other electronic materials. vwr.comchemicalbook.com The extended aromatic system of the isoquinoline ring can contribute to the electronic properties required for such devices. However, research specifically employing this compound for the development of optoelectronic materials has not been found in the public domain.

Q & A

Q. How can researchers avoid redundant studies on this compound while identifying under-explored applications?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder or Reaxys, filtering patents and preprints. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Propose novel applications (e.g., photoredox catalysis) through interdisciplinary collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.